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Introduction
FR901465 is a potent natural product that has emerged as a valuable chemical probe for

studying the function of Splicing Factor 3B Subunit 1 (SF3B1), a core component of the

spliceosome. SF3B1 is a crucial protein in the pre-mRNA splicing process, and its mutation or

dysregulation is implicated in various cancers, including myelodysplastic syndromes (MDS) and

chronic lymphocytic leukemia (CLL). FR901465, along with other SF3B1 modulators like

Spliceostatin A and Pladienolide B, binds to the SF3B complex and inhibits splicing. This

document provides detailed application notes and protocols for utilizing FR901465 as a

chemical probe to investigate SF3B1 function and its role in disease.

Mechanism of Action
FR901465 and other SF3B1 inhibitors target the SF3B complex, a key component of the U2

small nuclear ribonucleoprotein (snRNP). The binding of these small molecules to SF3B1 is

thought to interfere with the conformational changes required for the stable association of the

U2 snRNP with the branch point sequence of the pre-mRNA. This interference blocks the

progression of spliceosome assembly, leading to an accumulation of prespliceosomal

complexes and the inhibition of pre-mRNA splicing at multiple stages. This specific mechanism

of action makes FR901465 an excellent tool to dissect the intricate steps of spliceosome

assembly and function.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1674043?utm_src=pdf-interest
https://www.benchchem.com/product/b1674043?utm_src=pdf-body
https://www.benchchem.com/product/b1674043?utm_src=pdf-body
https://www.benchchem.com/product/b1674043?utm_src=pdf-body
https://www.benchchem.com/product/b1674043?utm_src=pdf-body
https://www.benchchem.com/product/b1674043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: In Vitro Splicing Inhibition by SF3B1 Modulators

Compound Target Assay System IC50 Reference

FR901465 SF3B1

In vitro splicing

with HeLa

nuclear extract

Not explicitly

found

Pladienolide B SF3B1

In vitro splicing

with HeLa

nuclear extract

~50 nM

Spliceostatin A SF3B1

In vitro splicing

with HeLa

nuclear extract

~20 nM

E7107

(Pladienolide B

derivative)

SF3B1
Cell viability in

various cell lines

< 15 nM in

sensitive lines
[1]

Table 2: Cellular Activity of SF3B1 Inhibitors
Compound Cell Line Assay Endpoint IC50 / Effect Reference

E7107
Nalm-6 (B-

cell line)
Cell Viability

Growth

Inhibition
~10 nM [1]

E7107
Primary CLL

samples
Cell Viability Cytotoxicity

Variable,

independent

of

SF3B1/TP53

status

[1]

Pladienolide

B
HeLa Cell Viability

Proliferation

Inhibition

Low

nanomolar

range

[2]

Pladienolide

B
HEK293T Cell Viability

No significant

cytotoxicity

No loss of

viability up to

10 µM

[3][4]
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Experimental Protocols
In Vitro Splicing Assay
This assay is fundamental to assessing the direct inhibitory effect of FR901465 on the splicing

machinery.

Materials:

HeLa cell nuclear extract (commercially available or prepared in-house)

32P-labeled pre-mRNA substrate

FR901465 (or other inhibitors) dissolved in DMSO

Splicing reaction buffer (contains ATP, MgCl₂, KCl, and a buffer like HEPES)

Proteinase K

Phenol:chloroform:isoamyl alcohol

Ethanol

Denaturing polyacrylamide gel (6-8%)

Urea

Protocol:

Reaction Setup: In a sterile, RNase-free microfuge tube, assemble the following components

on ice:

Splicing reaction buffer

32P-labeled pre-mRNA substrate (typically 10-20 fmol)

HeLa nuclear extract (40-60% of the final volume)

FR901465 or DMSO (vehicle control) at desired concentrations.
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Nuclease-free water to the final volume (e.g., 25 µL).

Incubation: Incubate the reaction mixture at 30°C for a specified time course (e.g., 0, 15, 30,

60, 90 minutes).

Reaction Termination and Protein Digestion: Stop the reaction by adding a solution

containing Proteinase K and SDS. Incubate at 37°C for 30 minutes.

RNA Extraction: Extract the RNA using an equal volume of phenol:chloroform:isoamyl

alcohol. Centrifuge to separate the phases and carefully transfer the aqueous (upper) phase

to a new tube.

RNA Precipitation: Precipitate the RNA by adding 2.5 to 3 volumes of ice-cold 100% ethanol

and a salt (e.g., sodium acetate). Incubate at -20°C for at least 30 minutes.

Pellet and Wash: Centrifuge at high speed to pellet the RNA. Carefully remove the

supernatant and wash the pellet with 70% ethanol.

Gel Electrophoresis: Resuspend the dried RNA pellet in a formamide-based loading buffer.

Denature the samples by heating at 95°C for 5 minutes. Separate the RNA species (pre-

mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide/urea gel.

Visualization and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film.

Quantify the bands corresponding to the pre-mRNA and spliced mRNA to determine the

percentage of splicing inhibition.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess the

cytotoxic or cytostatic effects of a compound.

Materials:

Cells of interest (e.g., cancer cell lines)

Complete cell culture medium

96-well cell culture plates
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FR901465 (or other inhibitors) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Compound Treatment: The next day, treat the cells with a serial dilution of FR901465.

Include a vehicle control (DMSO) and a positive control for cell death.

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a

humidified incubator at 37°C and 5% CO₂.

MTT Addition: After the incubation period, add MTT solution to each well to a final

concentration of 0.5 mg/mL.

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the

formation of formazan crystals by viable cells.

Solubilization: Carefully remove the medium and add the solubilization solution to each well

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot the data to determine the IC50 value of the compound.

Cellular Thermal Shift Assay (CETSA)
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CETSA is a powerful technique to verify the direct binding of a compound to its target protein in

a cellular context.

Materials:

Cells of interest

FR901465 dissolved in DMSO

Phosphate-buffered saline (PBS) with protease inhibitors

PCR tubes or a 96-well PCR plate

Thermal cycler

Lysis buffer (containing a non-ionic detergent and protease inhibitors)

Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

Centrifuge

SDS-PAGE and Western blotting reagents

Primary antibody against SF3B1

Secondary antibody (HRP-conjugated)

Chemiluminescence detection reagents

Protocol:

Cell Treatment: Treat cultured cells with FR901465 or vehicle (DMSO) for a specific duration

to allow for compound entry and target engagement.

Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with

protease inhibitors. Aliquot the cell suspension into PCR tubes.

Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of

temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step to 4°C.
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Cell Lysis: Lyse the cells using a chosen method (e.g., three cycles of freeze-thaw in liquid

nitrogen and a 37°C water bath).

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,

20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein

fraction.

Protein Quantification and Western Blotting: Determine the protein concentration of the

soluble fractions. Normalize the protein amounts, prepare samples for SDS-PAGE, and

perform Western blotting using an anti-SF3B1 antibody.

Data Analysis: Quantify the band intensities for SF3B1 at each temperature. A ligand-bound

protein will be more stable at higher temperatures, resulting in a shift of its melting curve to

the right compared to the vehicle-treated control.
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Caption: Mechanism of FR901465 action on SF3B1 and pre-mRNA splicing.
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Caption: Workflow for validating FR901465 as a chemical probe for SF3B1.

Conclusion
FR901465 is a powerful chemical probe for elucidating the complex role of SF3B1 in pre-mRNA

splicing and its implications in disease. The protocols and data presented here provide a

comprehensive guide for researchers to effectively utilize this tool in their studies. By combining

in vitro and cellular assays, investigators can gain valuable insights into the mechanism of

SF3B1 inhibition and explore its potential as a therapeutic target.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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